2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3,4-dimethoxyphenyl group. A methylsulfanyl bridge links the oxadiazole moiety to the pyrimidinone system, while a phenyl group occupies the 6-position of the thienopyrimidinone scaffold. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and influence π-π stacking interactions in biological targets. The methylsulfanyl group could contribute to metabolic stability or thiol-mediated binding .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-28-23(29)21-16(12-19(34-21)14-7-5-4-6-8-14)25-24(28)33-13-20-26-22(27-32-20)15-9-10-17(30-2)18(11-15)31-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOGMMPLSWNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactionsThe final step involves the addition of the sulfanyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Heterocycle Diversity: The target compound’s thieno[3,2-d]pyrimidin-4-one core distinguishes it from the [1,4]oxathiino-pyrimidine () and pyrrolo-thiazolo-pyrimidine () systems. In contrast, ’s dihydropyrimidin-4-one lacks fused rings, reducing rigidity but improving synthetic accessibility .
Substituent Effects: The 3,4-dimethoxyphenyl group on the oxadiazole ring (target compound) contrasts with the 4-methoxyphenyl substituents in and . The additional methoxy group may enhance solubility or modulate steric hindrance in target interactions. The methylsulfanyl linker in the target compound differs from the ethoxymethylideneamino or carboxamide groups in , which could influence hydrolytic stability or hydrogen-bonding capacity.
Synthetic Complexity: The target compound’s synthesis likely requires precise heterocyclic coupling (e.g., oxadiazole-thienopyrimidinone fusion), whereas [1,4]oxathiino-pyrimidines () are synthesized via base-mediated cyclization, a simpler route . ’s pyrrolo-thiazolo-pyrimidines demand multi-step reactions in DMF, reflecting higher synthetic complexity .
Potential Applications: Compounds with methoxyphenyl and sulfanyl groups (e.g., ) are often intermediates in drug discovery, suggesting the target compound could serve a similar role . The fused heteroaromatic systems in and the target compound are more likely to be bioactive leads due to their resemblance to kinase inhibitors .
Research Implications and Gaps
- Pharmacological Profiling : The target compound’s dimethoxyphenyl and methylsulfanyl motifs warrant evaluation against kinases, antimicrobial targets, or inflammatory pathways, as seen in related heterocycles .
- Synthetic Optimization : Lessons from ’s base-mediated cyclization could streamline the target compound’s synthesis .
- Comparative Solubility/Stability Studies : Methoxy and sulfanyl substituents’ effects on pharmacokinetics should be empirically tested against analogs in and .
Biological Activity
The compound 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A thieno[3,2-d]pyrimidinone core.
- A 1,2,4-oxadiazole moiety.
- A dimethoxyphenyl group.
This unique combination of functionalities is believed to contribute to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing the thieno[3,2-d]pyrimidinone scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways. In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidinone can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
The presence of the oxadiazole ring enhances the antimicrobial properties of the compound:
- Activity Spectrum : Preliminary tests indicate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Anti-inflammatory Effects
Compounds similar to this one have been reported to exhibit anti-inflammatory effects:
- Inflammatory Pathways : The compound may modulate inflammatory cytokines and inhibit the NF-kB pathway, reducing inflammation in models of acute and chronic inflammation .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer activity against MCF-7 cells; showed an IC50 of 27.3 μM. |
| Study 2 | Evaluated antimicrobial activity against E. coli; demonstrated significant inhibition at concentrations above 10 μg/mL. |
| Study 3 | Assessed anti-inflammatory effects in a rat model; reduced levels of TNF-alpha and IL-6 significantly compared to control groups. |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in tumor growth.
- Receptor Modulation : The compound could bind to receptors involved in inflammatory responses.
- Cell Cycle Arrest : Induces cell cycle arrest at the G1 phase in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
